molecular formula C14H10N4OS B2355294 N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide CAS No. 690645-63-7

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide

Cat. No.: B2355294
CAS No.: 690645-63-7
M. Wt: 282.32
InChI Key: DDOGZALLWLZFSO-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are largely attributed to the presence of the 1,3,4-thiadiazole ring. This ring is characterized by its strong aromaticity and the presence of an =N-C-S- moiety, which is responsible for providing low toxicity and great in vivo stability . The 1,3,4-thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported .

Cellular Effects

While specific cellular effects of this compound are not documented, 1,3,4-thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. 1,3,4-thiadiazole derivatives are known to exert their effects at the molecular level through various mechanisms. For instance, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-thiadiazole derivatives generally exhibit good stability and low toxicity .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models have not been reported. Some 1,3,4-thiadiazole derivatives have shown to be highly effective at low doses in animal models .

Metabolic Pathways

It is known that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is involved in various metabolic pathways .

Transport and Distribution

Due to the mesoionic nature of 1,3,4-thiadiazoles, these compounds are able to cross cellular membranes .

Subcellular Localization

The ability of 1,3,4-thiadiazoles to cross cellular membranes suggests that they may be distributed throughout various subcellular compartments .

Preparation Methods

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid hydrazide with 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or hydrazones.

Scientific Research Applications

Comparison with Similar Compounds

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOGZALLWLZFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330312
Record name N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690645-63-7
Record name N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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